molecular formula C12H18O B073601 3,4-Xylenol, 6-tert-butyl- CAS No. 1445-23-4

3,4-Xylenol, 6-tert-butyl-

Cat. No. B073601
CAS RN: 1445-23-4
M. Wt: 178.27 g/mol
InChI Key: GDGFDAKCWRGGHW-UHFFFAOYSA-N
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Description

3,4-Xylenol, 6-tert-butyl- is a chemical compound with the molecular formula C12H18O . Its systematic names include 2-(1,1-Dimethylethyl)-4,5-dimethylphenol, 2-tert-Butyl-4,5-xylenol, and Phenol, 2-(1,1-dimethylethyl)-4,5-dimethyl- . It has a molecular weight of 178.27 g/mol .


Molecular Structure Analysis

The molecular structure of 3,4-Xylenol, 6-tert-butyl- consists of 12 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The InChI representation of the molecule is InChI=1S/C12H18O/c1-8-6-10(12(3,4)5)11(13)7-9(8)2/h6-7,13H,1-5H3 .


Physical And Chemical Properties Analysis

The molecular weight of 3,4-Xylenol, 6-tert-butyl- is 178.27 g/mol . It has a complexity of 169 and a topological polar surface area of 20.2 Ų .

Scientific Research Applications

Chemical Structure and Properties

“2-tert-butyl-4,5-dimethylphenol” is a chemical compound with the molecular formula C12H18O and a molecular weight of 178.2707 . It is also known as “Phenol, 2-(1,1-dimethylethyl)-4,5-dimethyl-”, “3,4-Xylenol, 6-tert-butyl-”, and "2-tert-Butyl-4,5-xylenol" .

Antioxidant Properties

The compound is known for its antioxidant effects. It effectively suppresses oxidation, preventing material degradation and disintegration . Its ability to neutralize free radicals and reduce reactive oxygen species production makes it valuable in stabilizing various compounds .

Application in Plastics, Rubber, and Polymers

“2-tert-butyl-4,5-dimethylphenol” enhances the durability and endurance of plastics, rubber, and polymers . This is due to its antioxidant properties, which help to prevent the degradation of these materials .

Antifungal Activity

The compound has been shown to have fungicidal activity against Botrytis cinerea . This suggests potential applications in the field of agriculture, particularly in the control of fungal diseases .

Potential Cancer Therapeutic

The cytotoxic activity of “2-tert-butyl-4,5-dimethylphenol” has been evaluated using MCF-7 cells (a breast carcinoma cell line), with an identified IC50 value of 5 μg/ml . This suggests that the compound may have potential as a novel therapeutic agent in cancer treatment .

Pharmaceutical Excipient

The compound is also used as a pharmaceutical excipient . Excipients are substances used in pharmaceuticals for reasons other than their therapeutic effects, such as to improve the appearance, stability, or taste of the drug .

Mechanism of Action

Target of Action

The primary target of 2-tert-butyl-4,5-dimethylphenol, also known as 2,4-Ditert butyl phenol (2,4-DTBP), is the oxidation process in various materials . It acts as an antioxidant, effectively suppressing oxidation and preventing material degradation and disintegration .

Mode of Action

2-tert-butyl-4,5-dimethylphenol interacts with its targets by neutralizing free radicals and reducing the production of reactive oxygen species . This interaction stabilizes various compounds and enhances the durability and endurance of materials such as plastics, rubber, and polymers .

Biochemical Pathways

The compound affects the biochemical pathway of oxidation. By suppressing oxidation, it prevents the degradation of materials and contributes to their stability

Pharmacokinetics

Its physical and chemical properties such as molecular weight (17827), density (0917 g/cm3), melting point (21-23 °C), and boiling point (248-249 °C) can provide some insights into its pharmacokinetics .

Result of Action

The primary result of the action of 2-tert-butyl-4,5-dimethylphenol is the prevention of material degradation and disintegration due to oxidation . It enhances the durability and endurance of various materials, making it valuable in industries that require stable compounds .

Action Environment

The action of 2-tert-butyl-4,5-dimethylphenol is influenced by environmental factors such as temperature and exposure to light. For instance, it is used as an ultraviolet stabilizer, suggesting that it performs optimally under certain light conditions . Furthermore, its effectiveness as an antioxidant might be enhanced in high-temperature environments, where oxidation reactions are more likely to occur .

properties

IUPAC Name

2-tert-butyl-4,5-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-8-6-10(12(3,4)5)11(13)7-9(8)2/h6-7,13H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGFDAKCWRGGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162733
Record name 3,4-Xylenol, 6-tert-butyl-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Xylenol, 6-tert-butyl-

CAS RN

1445-23-4
Record name 2-tert-Butyl-4,5-dimethylphenol
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Record name 3,4-Xylenol, 6-tert-butyl-
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Record name 3,4-Xylenol, 6-tert-butyl-
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Record name 2-tert-butyl-4,5-xylenol
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Q & A

Q1: How is 2-tert-butyl-4,5-dimethylphenol used in the synthesis of catalysts for ARCM?

A1: 2-tert-butyl-4,5-dimethylphenol is a key starting material for synthesizing sterically encumbered biphenols, which are crucial components of chiral ligands in molybdenum-based catalysts for ARCM []. The paper describes the synthesis of (±)-3,3'-di-tert-butyl-5,5',6,6'-tetra-methyl-1,1'-biphenyl-2,2'-diol {(+)-BiphenH2} through oxidative coupling of 2-tert-butyl-4,5-dimethylphenol using potassium dichromate in acetic acid []. This racemic biphenol is then resolved into its enantiomers, and the optically pure biphenolate ligands are subsequently used to synthesize chiral molybdenum imido alkylidene complexes [].

Q2: What are the structural advantages of incorporating 2-tert-butyl-4,5-dimethylphenol-derived ligands in ARCM catalysts?

A2: The bulky tert-butyl and methyl substituents on the 2-tert-butyl-4,5-dimethylphenol-derived biphenolate ligands introduce significant steric hindrance around the molybdenum center in the catalyst []. This steric control is crucial for achieving high enantioselectivity in ARCM reactions []. The bulky ligands create a chiral environment around the metal center, favoring the formation of one enantiomer of the product over the other [].

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